N-(4-fluorobenzyl)propanamide
Description
N-(4-Fluorobenzyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 4-fluorobenzyl group. This structure confers unique physicochemical properties, including moderate polarity due to the amide group and enhanced lipophilicity from the fluorinated aromatic ring.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H12FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
MOOYRFOCKHADCB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC=C(C=C1)F |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Propanamide Derivatives
The biological and chemical behavior of propanamide derivatives is heavily influenced by substituents on the benzyl group and the propanamide chain. Below is a comparative analysis:
Table 1: Key Structural Features of Selected Propanamide Analogues
Key Observations :
- Electronic Effects: The 4-fluorobenzyl group enhances electron-withdrawing properties compared to non-halogenated analogues, affecting reactivity in nucleophilic substitutions .
- Chain Modifications : Sulfonyl (e.g., compound 21b in ) and thioamide () groups alter hydrogen-bonding capacity and metabolic stability. Thioamides exhibit reduced hydrolysis rates compared to amides .
Physicochemical Properties
Melting points, solubility, and spectral data vary significantly with structural modifications:
Table 2: Physicochemical Data for Selected Compounds
Analysis :
- The sulfonyl-substituted propanamide (21b) has a lower melting point (74–84°C) compared to fluorobenzyl derivatives, likely due to reduced crystallinity from bulkier substituents .
- Thioamides () exhibit higher solubility in ethanol, attributed to sulfur’s polarizability and weaker intermolecular forces .
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